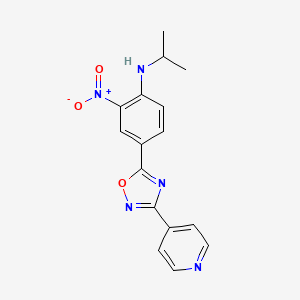
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as INPOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. INPOA is a nitro-substituted aniline derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In materials science, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been used as a precursor for the synthesis of functional materials, such as fluorescent dyes and sensors.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to inhibit the activity of protein kinase C and activate the mitogen-activated protein kinase pathway, leading to the induction of apoptosis in cancer cells. In neuroscience, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to modulate the activity of NMDA receptors and voltage-gated sodium channels, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In neuronal cells, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, including its high potency and selectivity for specific targets, its ability to penetrate cell membranes and blood-brain barrier, and its relative stability and solubility in aqueous solutions. However, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations, including its potential toxicity and side effects, its limited availability and high cost, and its complex synthesis method.
Direcciones Futuras
There are several future directions for the study of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, including the development of more efficient and scalable synthesis methods, the characterization of its pharmacokinetics and pharmacodynamics, and the identification of new targets and applications. In cancer research, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline could be further optimized for specific cancer types and combined with other therapeutic agents for synergistic effects. In neuroscience, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline could be tested in animal models of neurological disorders and optimized for its pharmacological properties. In materials science, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline could be used as a building block for the synthesis of new functional materials with specific properties and applications.
Conclusion:
In conclusion, N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, or N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, including the development of more efficient synthesis methods, the characterization of its pharmacokinetics and pharmacodynamics, and the identification of new targets and applications.
Métodos De Síntesis
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a variety of methods, including the reaction of 4-aminopyridine with isopropyl nitrite and 2-nitro-4-chloroaniline, followed by cyclization with potassium carbonate. Another method involves the reaction of 4-aminopyridine with isopropyl nitrite and 2-nitro-4-(4-nitrophenyl)aniline, followed by cyclization with triethylamine. These methods have been optimized to achieve high yields of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline.
Propiedades
IUPAC Name |
2-nitro-N-propan-2-yl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(2)18-13-4-3-12(9-14(13)21(22)23)16-19-15(20-24-16)11-5-7-17-8-6-11/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGURESFSFOBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(propan-2-YL)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


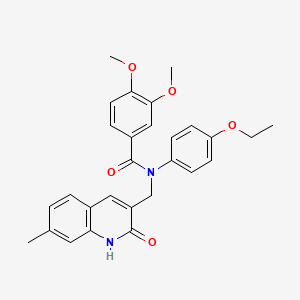
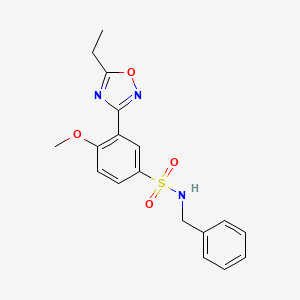
![N-[4-(benzyloxy)phenyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7718873.png)
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-4-methylbenzenesulfonamide](/img/structure/B7718881.png)
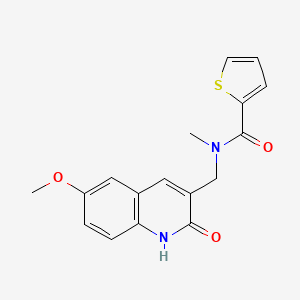
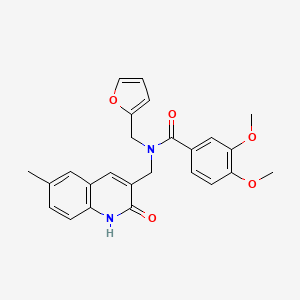
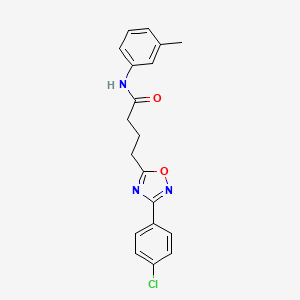
![ethyl 4-({N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7718903.png)
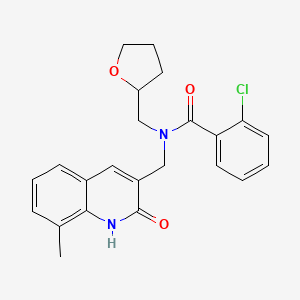
![N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718914.png)
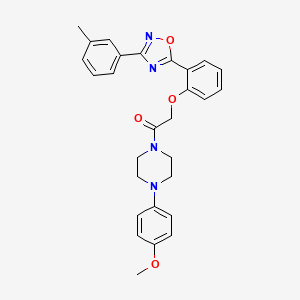
![N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718929.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)